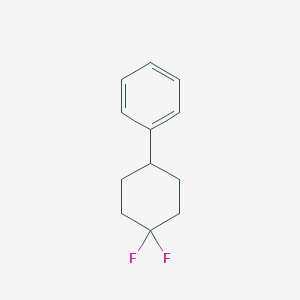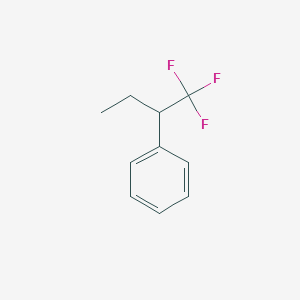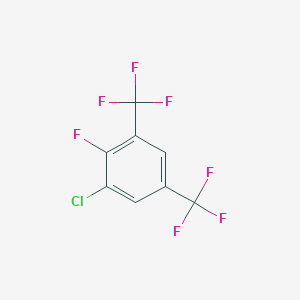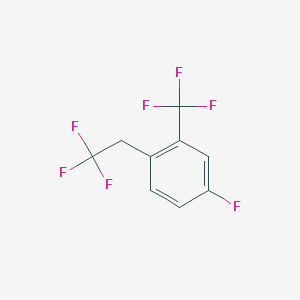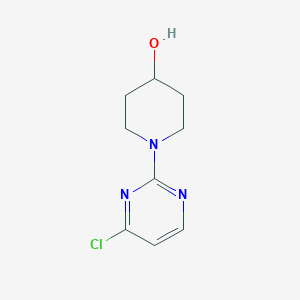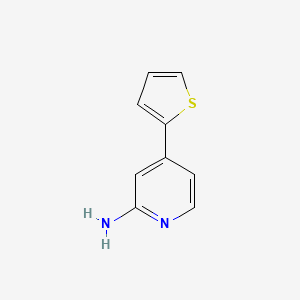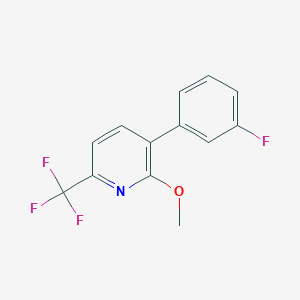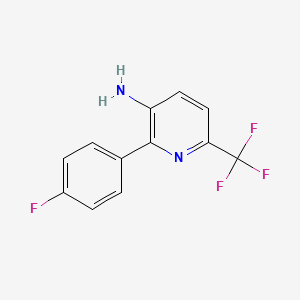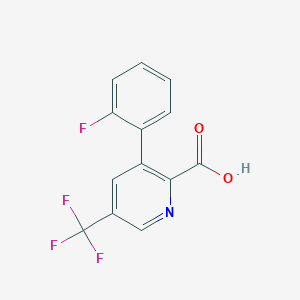
4-(4-Fluoro-6-trifluoromethylphenyl)pyridine
Overview
Description
4-(4-Fluoro-6-trifluoromethylphenyl)pyridine is a derivative of Trifluoromethylpyridine (TFMP), which is an important ingredient for the development of agrochemical and pharmaceutical compounds . TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods . One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of TFMP derivatives is characterized by the presence of a fluorine atom and a pyridine in their structure . This unique structure is thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis
A number of cyclocondensation reactions for the synthesis of TFMP derivatives have been reported . The most commonly used trifluoromethyl-containing building blocks are ethyl 2,2,2-trifluoroacetate, 2,2,2-trifluoroacetyl chloride, ethyl 4,4,4-trifluoro-3-oxobutanoate, and ()-4-ethoxy-E 1,1,1-trifluorobut-3-en-2-one .Physical And Chemical Properties Analysis
The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Scientific Research Applications
Synthesis of Novel Polymers : 4-(4-Fluoro-6-trifluoromethylphenyl)pyridine has been utilized in the synthesis of various polyimides and poly(ether-imide)s, showing excellent thermal properties, good mechanical properties, and optical transparency. These materials have applications in fields requiring high-performance polymers due to their solubility, thermal stability, and mechanical strength (Wang et al., 2008), (Zhou et al., 2018), (Xie et al., 2022).
Organic Light Emitting Diodes (OLEDs) : The compound is used in the synthesis of iridium complexes for OLEDs. These complexes exhibit bright green light and high maximum luminance, making them suitable for display and lighting applications (Teng et al., 2014).
Fluorination Reactions : It is used in the catalytic fluorolactonization reactions, providing access to fluorine-bearing lactones with high enantio- and diastereoselectivity. This method is significant in synthesizing compounds with specific fluorine configurations, useful in pharmaceutical and agrochemical research (Woerly et al., 2016).
Synthesis of Fluorinated Polyamides : It has been used in preparing fluorinated polyamides containing pyridine and sulfone moieties. These materials exhibit unique properties like low dielectric constants, low moisture absorption, and high thermal stability, making them suitable for electronic applications (Liu et al., 2013).
Phosphorescent Organic Light-Emitting Diodes (PhOLEDs) : The compound has been explored as a host material for green and sky-blue PhOLEDs. The high triplet energy levels of these materials make them suitable for use in PhOLEDs (Thiéry et al., 2015).
Chemical Synthesis of Fluorinated Compounds : It has been used in the selective electrochemical synthesis of fluorinated compounds, an area of interest in material science and medicinal chemistry due to the unique properties conferred by fluorine atoms (Fang et al., 2004).
Preparation of Aromatic Polyimides : The compound is crucial in preparing pyridine-based aromatic polyimides with excellent solubility and thermal stability. These polyimides are used in high-temperature applications and electronic materials due to their outstanding properties (Jang et al., 2015).
Anti-Cancer Activity : Derivatives of the compound have shown potential anti-lung cancer activity. This application is particularly significant in medicinal chemistry for developing new therapeutic agents (Hammam et al., 2005).
Mechanism of Action
Target of Action
Similar compounds, such as flonicamid, which contains the 4-trifluoromethyl-pyridine structure, are known to target pests that feed on sap .
Mode of Action
It’s worth noting that the presence of a fluorine atom and a carbon-containing pyridine in its structure may bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Biochemical Pathways
Compounds with similar structures, such as flonicamid, are known to interfere with the feeding mechanism of sap-feeding pests, disrupting their normal biochemical pathways .
Result of Action
Similar compounds are known to disrupt the normal functioning of pests, leading to their eventual death .
Future Directions
Biochemical Analysis
Biochemical Properties
4-(4-Fluoro-6-trifluoromethylphenyl)pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the inhibition or activation of these enzymes, thereby influencing the metabolic pathways in which they are involved.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in cell proliferation, differentiation, and apoptosis . Additionally, this compound can alter gene expression patterns, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can result in altered metabolic pathways and physiological responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell signaling and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, while at high doses, it can cause toxic or adverse effects. For instance, studies have shown that high doses of this compound can lead to hepatotoxicity and nephrotoxicity in animal models . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound can influence metabolic flux and metabolite levels, leading to changes in physiological responses. For example, the inhibition of cytochrome P450 enzymes by this compound can result in the accumulation of certain metabolites, which may have downstream effects on cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . For instance, the compound may be transported into cells via specific membrane transporters, and its distribution within the cell can be influenced by binding to intracellular proteins.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism.
Properties
IUPAC Name |
4-[4-fluoro-2-(trifluoromethyl)phenyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F4N/c13-9-1-2-10(8-3-5-17-6-4-8)11(7-9)12(14,15)16/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NANCNTPXPCTWEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


